

(R)-DTBM-SEGPHOS: A Comprehensive Technical Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3029178

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(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, commonly known as **(R)-DTBM-SEGPHOS**, is a state-of-the-art chiral phosphine ligand renowned for its exceptional performance in asymmetric catalysis.^[1] Developed by Takasago International Corporation, this ligand has garnered significant attention from researchers in academia and the pharmaceutical industry for its ability to induce high enantioselectivity and catalytic activity in a wide array of chemical transformations.^[2] Its unique structural features, characterized by a narrow dihedral angle and bulky, electron-rich substituents, create a highly effective chiral environment around a metal center, making it a privileged ligand for the synthesis of enantiomerically pure compounds.^{[2][3]}

This technical guide provides an in-depth overview of **(R)-DTBM-SEGPHOS**, including its core properties, applications in catalysis with various transition metals, detailed experimental protocols for key reactions, and a summary of its performance data.

Core Properties of (R)-DTBM-SEGPHOS

(R)-DTBM-SEGPHOS is a white to light yellow crystalline solid that is air-sensitive and should be stored under an inert atmosphere. The defining characteristic of this ligand is its molecular architecture. The SEGPHOS backbone possesses a narrower dihedral angle compared to its predecessor, BINAP, which contributes to higher enantioselectivity and activity.^[2] The phosphorus atoms are functionalized with di(3,5-di-tert-butyl-4-methoxyphenyl) groups. These bulky and electron-donating substituents are crucial for creating a sterically demanding and

electron-rich chiral pocket around the coordinated metal, which in turn governs the stereochemical outcome of the catalyzed reaction.[4]

Property	Value
Chemical Formula	C ₇₄ H ₁₀₀ O ₈ P ₂
Molecular Weight	1179.53 g/mol [5]
CAS Number	566940-03-2[5]
Appearance	White to light yellow powder/crystal
Functional Group	Phosphine[5]
Storage	Store under inert gas, in a cool, dark place (<15°C)[6]

Applications in Asymmetric Catalysis

(R)-DTBM-SEGPHOS has proven to be a highly versatile ligand, forming highly active and selective catalysts with a range of transition metals, including rhodium, ruthenium, palladium, copper, and gold.[1][5]

Rhodium-Catalyzed Reactions

Complexes of rhodium with **(R)-DTBM-SEGPHOS** are particularly effective in asymmetric hydrogenation and cycloisomerization reactions. For instance, they have been successfully employed in the highly selective synthesis of seven-membered azaspiro compounds through a cascade cycloisomerization/Diels-Alder reaction.[7]

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-**(R)-DTBM-SEGPHOS** complexes are powerful catalysts for the asymmetric hydrogenation of various functionalized substrates, such as α -substituted β -keto esters, proceeding with dynamic kinetic resolution to afford products with high diastereo- and enantioselectivity.[1] They are also highly efficient for the hydrogenation of 2-pyridyl-substituted alkenes.[8]

Palladium-Catalyzed Kinetic Resolution

A notable application of **(R)-DTBM-SEGPHOS** is in palladium-catalyzed kinetic resolutions. The pre-catalyst $\text{Pd}((\text{R})\text{-DTBM-SEGphos})\text{Cl}_2$ has been successfully used for the kinetic resolution of tertiary propargylic alcohols, providing access to optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities.[9][10]

Copper-Catalyzed Hydroamination

In the realm of copper catalysis, **(R)-DTBM-SEGPHOS** has been instrumental in the development of enantioselective hydroamination of alkenes.[11][12] The bulky nature of the ligand is critical for achieving high reactivity and selectivity in the hydrocupration of unactivated olefins.[13]

Quantitative Data on Catalytic Performance

The following tables summarize the performance of **(R)-DTBM-SEGPHOS** in selected, representative catalytic reactions.

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][13][14]oxazin-3(4H)-ylidene)acetate Esters

Substrate	Product Yield (%)	Enantiomeric Excess (ee%)
Ethyl ester	>95	98
Methyl ester	>95	99
tert-Butyl ester	>95	97

Data is representative of typical results and may vary based on specific reaction conditions.

Table 2: Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

Substrate	Product	Yield (%)	Enantiomeric Excess (ee%)
2-phenyl-3-octyn-2-ol	(S)-2-phenyl-3-octyn-2-ol	46	98
2-(4-methoxyphenyl)-3-octyn-2-ol	(S)-2-(4-methoxyphenyl)-3-octyn-2-ol	45	99
2-(4-chlorophenyl)-3-octyn-2-ol	(S)-2-(4-chlorophenyl)-3-octyn-2-ol	44	91

Yields are for the recovered starting material. Data sourced from studies on **Pd((R)-DTBM-SEGphos)Cl₂** catalyzed reactions.[10]

Table 3: CuH-Catalyzed Hydroamination of Styrene Derivatives

Substrate	Product Yield (%)	Enantiomeric Excess (ee%)
Styrene	92	97
4-Methylstyrene	95	96
4-Chlorostyrene	89	97

Reaction conditions: Cu(OAc)₂ (2 mol %), **(R)-DTBM-SEGPHOS** (2.2 mol %), DEMS (2 mmol), THF, 40 °C. Data is representative of the literature.[11]

Experimental Protocols

General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral olefin.

Materials:

- Rhodium precursor (e.g., $[\text{Rh}(\text{COD})_2]\text{BF}_4$)
- **(R)-DTBM-SEGPHOS**
- Prochiral olefin substrate
- Anhydrous, degassed solvent (e.g., Dichloromethane, Methanol)
- High-purity hydrogen gas
- Autoclave or high-pressure reactor
- Schlenk line or glovebox

Procedure:

- In a glovebox or under an inert atmosphere, charge a glass vial or autoclave liner with the rhodium precursor (e.g., 1.0 mol%) and **(R)-DTBM-SEGPHOS** (e.g., 1.1 mol%).
- Add the anhydrous, degassed solvent to dissolve the catalyst components.
- Add the substrate (1.0 equiv) to the catalyst solution.
- Seal the reaction vessel and place it inside the autoclave.
- Purge the autoclave with hydrogen gas three to five times.
- Pressurize the autoclave to the desired pressure (e.g., 10-20 atm).
- Stir the reaction mixture at the desired temperature for the specified time, monitoring the reaction by TLC, GC, or LC-MS.
- Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
- Concentrate the reaction mixture under reduced pressure.
- Purify the product by column chromatography.

- Determine the enantiomeric excess of the product using chiral HPLC or GC.[14][15]

Protocol for Copper-Catalyzed Enantioselective Hydroamination of Alkenes

This protocol details the hydroamination of an alkene using a copper-**(R)-DTBM-SEGPHOS** catalyst.

Materials:

- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$)
- **(R)-DTBM-SEGPHOS**
- Alkene substrate (e.g., styrene derivative)
- Hydroxylamine ester (e.g., O-benzoyl-N,N-dibenzylhydroxylamine)
- Diethoxymethylsilane (DEMS)
- Anhydrous tetrahydrofuran (THF)
- Schlenk flask or sealed tube

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add $\text{Cu}(\text{OAc})_2$ (2 mol%), **(R)-DTBM-SEGPHOS** (2.2 mol%), the alkene substrate (1.0 equiv), and the hydroxylamine ester (1.2 equiv).
- Add anhydrous THF to achieve the desired concentration (e.g., 0.5 M).
- Add DEMS (2.0 equiv) dropwise to the reaction mixture.
- Stir the reaction at 40 °C for up to 36 hours, monitoring for completion.
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO_3 or NH_4Cl .

- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.[\[11\]](#)[\[12\]](#)

Synthesis of [(R)-DTBM-SEGPHOS] NiCl_2 Complex

This protocol describes the preparation of the nickel(II) chloride complex of **(R)-DTBM-SEGPHOS**.[\[16\]](#)

Materials:

- **(R)-DTBM-SEGPHOS**
- Nickel(II) chloride (NiCl_2)
- Acetonitrile
- Round-bottomed flask with reflux condenser
- Magnetic stir bar

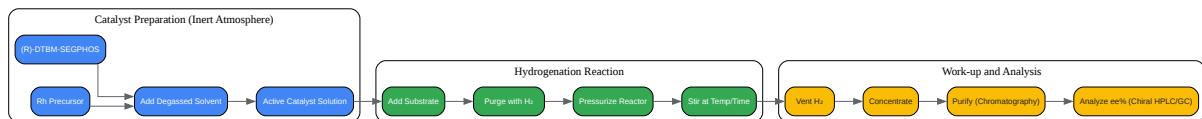
Procedure:

- To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add **(R)-DTBM-SEGPHOS** (1.00 g, 0.85 mmol, 1 equiv) and NiCl_2 (110 mg, 0.85 mmol, 1 equiv).
- Add acetonitrile (15 mL).
- Attach a reflux condenser and purge the system with nitrogen for 5 minutes. Maintain a nitrogen atmosphere.
- Heat the mixture at reflux in an oil bath for 16 hours.
- While the mixture is still warm, filter it through a pad of Celite®.

- Wash the Celite® with additional acetonitrile until the filtrate is colorless.
- Concentrate the filtrate on a rotary evaporator.
- Dissolve the resulting solid in dichloromethane, transfer to a vial, and concentrate again.
- Dry the solid under high vacuum to yield [(R)-DTBM-SEGPHOS]NiCl₂ as a fine dark green-black powder.[16]

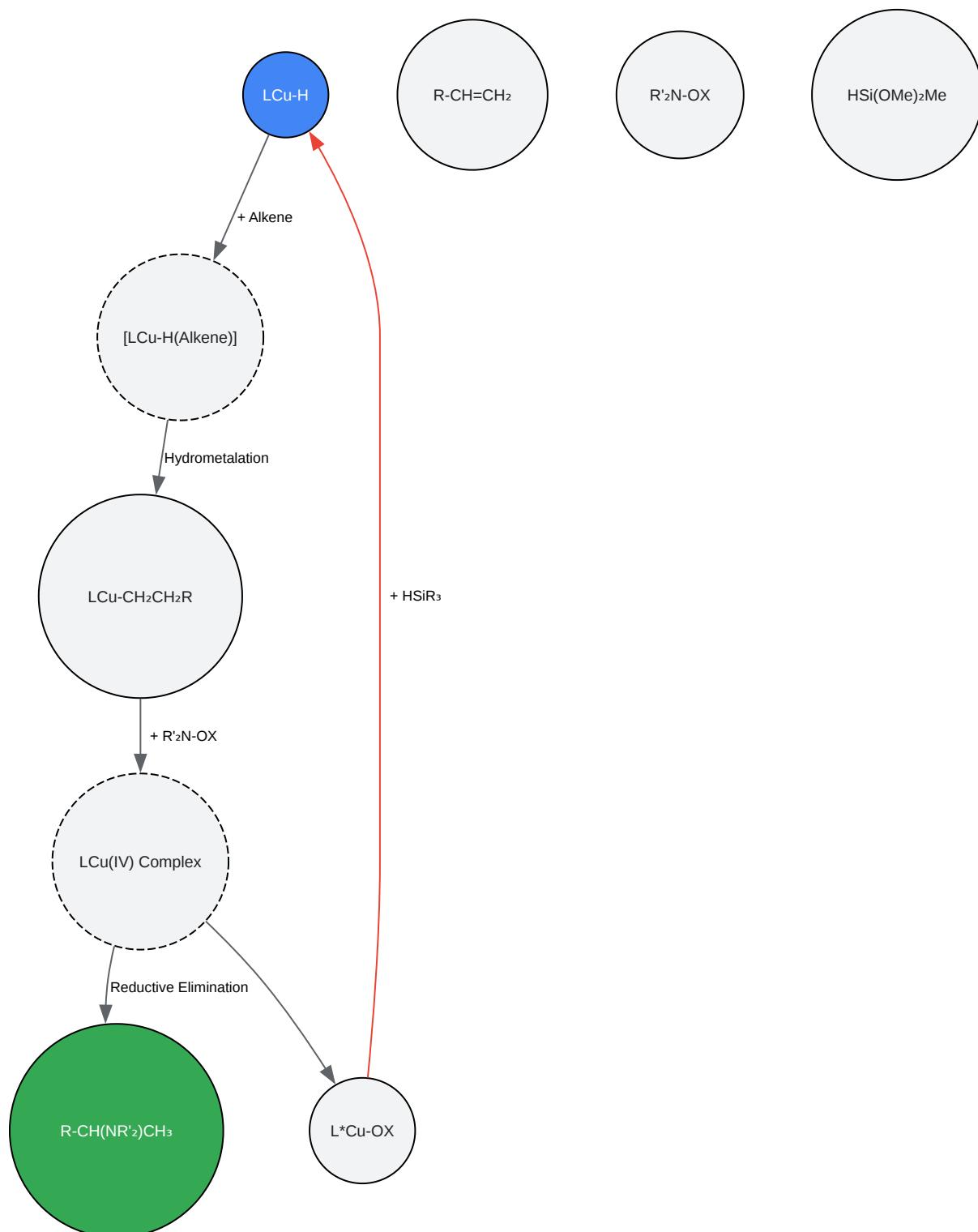
Visualizations: Mechanisms and Workflows

The following diagrams illustrate key processes involving the **(R)-DTBM-SEGPHOS** ligand.

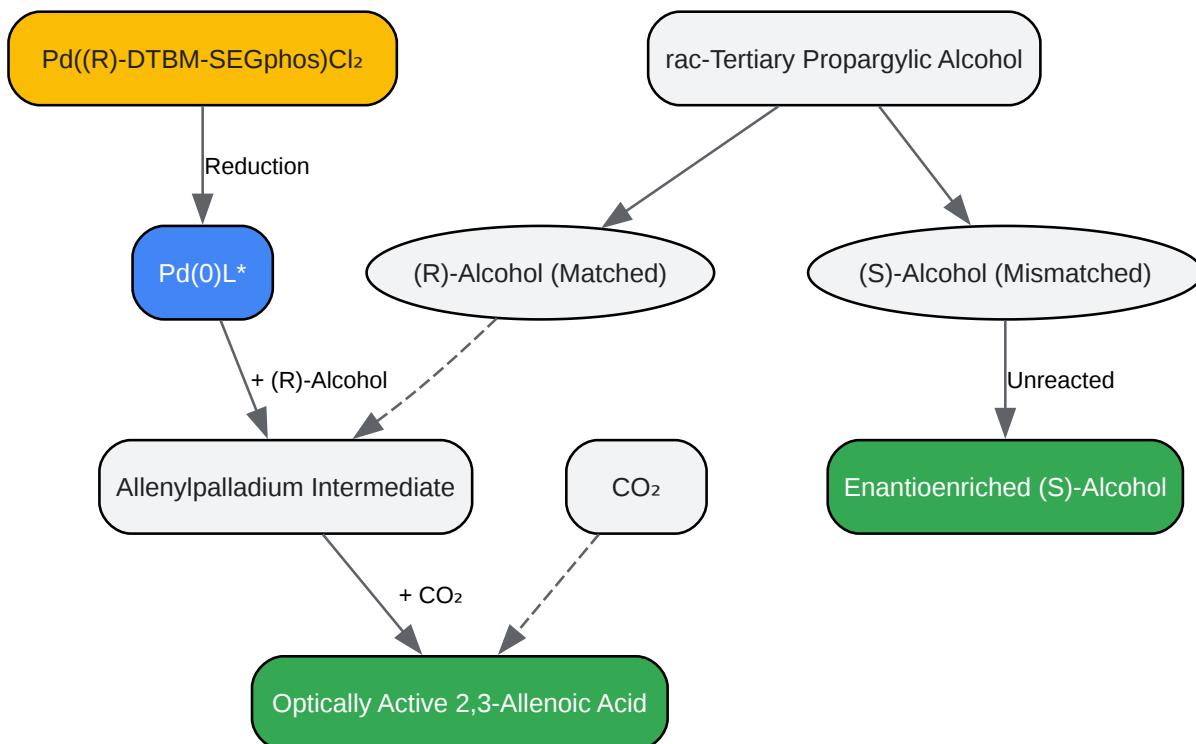


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General workflow for asymmetric hydrogenation.

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Proposed mechanism for CuH-catalyzed hydroamination.

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Logical flow of Pd-catalyzed kinetic resolution.

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References

- 1. assets.takasago.com [assets.takasago.com]
- 2. SEGPHOS - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. (R)-DTBM-SEGPHOS 566940-03-2 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]

- 8. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pd((R)-DTBM-SEGphos)Cl₂-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes [organic-chemistry.org]
- 13. CuH-Catalyzed Olefin Functionalization: from Hydroamination to Carbonyl Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. DSpace [deposit.ub.edu]
- To cite this document: BenchChem. [(R)-DTBM-SEGPHOS: A Comprehensive Technical Guide for Asymmetric Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029178#what-is-r-dtbm-segphos-ligand>]

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